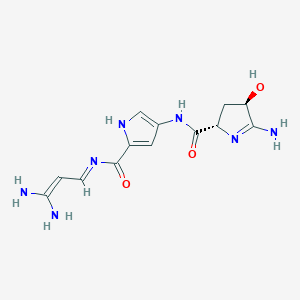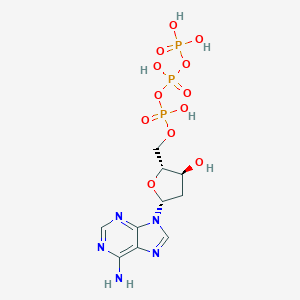
4-Hydroxymethyl-3-(4-nitro-benzyl)-2-mercapto-3H-imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Hydroxymethyl-3-(4-nitro-benzyl)-2-mercapto-3H-imidazole, also known as NBMI, is a novel compound that has been synthesized and studied for its potential applications in scientific research. This compound has been found to have unique properties that make it a promising candidate for various applications in the field of biochemistry and medicine.
Mechanism of Action
The mechanism of action of 4-Hydroxymethyl-3-(4-nitro-benzyl)-2-mercapto-3H-imidazole is complex and involves multiple pathways. It has been found to interact with reactive oxygen species (ROS) and other free radicals, neutralizing their damaging effects. Additionally, 4-Hydroxymethyl-3-(4-nitro-benzyl)-2-mercapto-3H-imidazole has been shown to bind to heavy metals, preventing their toxic effects on cells.
Biochemical and Physiological Effects:
4-Hydroxymethyl-3-(4-nitro-benzyl)-2-mercapto-3H-imidazole has been found to have a variety of biochemical and physiological effects. It has been shown to protect cells from oxidative stress, reduce inflammation, and chelate heavy metals. Additionally, 4-Hydroxymethyl-3-(4-nitro-benzyl)-2-mercapto-3H-imidazole has been found to improve mitochondrial function and enhance the immune system.
Advantages and Limitations for Lab Experiments
One of the main advantages of 4-Hydroxymethyl-3-(4-nitro-benzyl)-2-mercapto-3H-imidazole for lab experiments is its ability to protect cells from oxidative stress. This makes it useful for studying the effects of oxidative stress on cells and for testing potential treatments for oxidative stress-related diseases. Additionally, 4-Hydroxymethyl-3-(4-nitro-benzyl)-2-mercapto-3H-imidazole's ability to chelate heavy metals makes it a useful tool for studying heavy metal toxicity. However, one limitation of 4-Hydroxymethyl-3-(4-nitro-benzyl)-2-mercapto-3H-imidazole is its potential to interact with other compounds in the lab, making it necessary to carefully control experimental conditions.
Future Directions
There are many potential future directions for research on 4-Hydroxymethyl-3-(4-nitro-benzyl)-2-mercapto-3H-imidazole. One area of interest is its potential as a treatment for heavy metal toxicity. Additionally, 4-Hydroxymethyl-3-(4-nitro-benzyl)-2-mercapto-3H-imidazole's antioxidant properties make it a promising candidate for the treatment of oxidative stress-related diseases, such as Alzheimer's and Parkinson's. Further research is needed to fully understand 4-Hydroxymethyl-3-(4-nitro-benzyl)-2-mercapto-3H-imidazole's mechanisms of action and potential applications in medicine and scientific research.
Synthesis Methods
The synthesis of 4-Hydroxymethyl-3-(4-nitro-benzyl)-2-mercapto-3H-imidazole involves the reaction of 4-nitrobenzyl chloride with 2-mercapto-3H-imidazole in the presence of a base. The resulting compound is then hydrolyzed to form 4-Hydroxymethyl-3-(4-nitro-benzyl)-2-mercapto-3H-imidazole. This synthesis method has been optimized to produce high yields of pure 4-Hydroxymethyl-3-(4-nitro-benzyl)-2-mercapto-3H-imidazole, making it a reliable and cost-effective method for producing this compound.
Scientific Research Applications
4-Hydroxymethyl-3-(4-nitro-benzyl)-2-mercapto-3H-imidazole has been studied extensively for its potential applications in scientific research. It has been found to have antioxidant properties that make it useful in protecting cells from oxidative stress. Additionally, 4-Hydroxymethyl-3-(4-nitro-benzyl)-2-mercapto-3H-imidazole has been shown to chelate heavy metals, such as mercury and lead, making it a potential treatment for heavy metal toxicity.
properties
IUPAC Name |
4-(hydroxymethyl)-3-[(4-nitrophenyl)methyl]-1H-imidazole-2-thione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O3S/c15-7-10-5-12-11(18)13(10)6-8-1-3-9(4-2-8)14(16)17/h1-5,15H,6-7H2,(H,12,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHWHBHFUZBUCJW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C(=CNC2=S)CO)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30432310 |
Source


|
| Record name | 5-(Hydroxymethyl)-1-[(4-nitrophenyl)methyl]-1,3-dihydro-2H-imidazole-2-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30432310 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Hydroxymethyl-3-(4-nitro-benzyl)-2-mercapto-3H-imidazole | |
CAS RN |
114772-19-9 |
Source


|
| Record name | 5-(Hydroxymethyl)-1-[(4-nitrophenyl)methyl]-1,3-dihydro-2H-imidazole-2-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30432310 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![2-[(5-Amino-4-carbamoylimidazol-1-YL)methoxy]ethyl acetate](/img/structure/B39826.png)
![2-[(2-Hydroxy-2-phenylacetyl)amino]-2-methylpropanoic acid](/img/structure/B39827.png)


